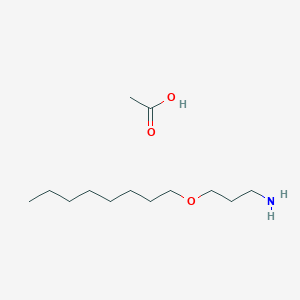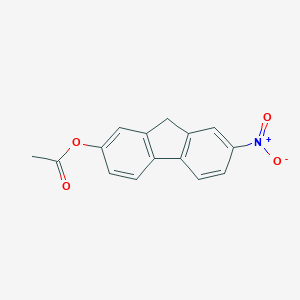
2-Acetoxy-7-nitrofluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetoxy-7-nitrofluorene, also known as 2-Acetylaminofluorene (AAF), is a synthetic compound that has been extensively used in scientific research for its ability to induce tumors in experimental animals. AAF is a potent carcinogen that has been used to study the mechanisms of chemical carcinogenesis. The compound is a yellowish crystalline powder that is soluble in organic solvents such as acetone, ethanol, and chloroform.
Wirkmechanismus
AAF is metabolized in the liver by cytochrome P450 enzymes to form a reactive intermediate that can bind covalently to DNA, forming DNA adducts. The formation of DNA adducts is believed to be the primary mechanism by which AAF induces tumors. The DNA adducts can cause mutations and chromosomal aberrations, leading to the development of cancer.
Biochemische Und Physiologische Effekte
AAF has been shown to cause liver damage and hepatocellular carcinoma in experimental animals. The compound is also known to induce tumors in other organs such as the bladder, lung, and colon. AAF has been shown to cause DNA damage and mutations, leading to the development of cancer. The compound has also been shown to affect the expression of genes involved in cell proliferation, apoptosis, and DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
AAF is a potent carcinogen that has been extensively used in scientific research. The compound is relatively easy to synthesize and has a well-established mechanism of action. AAF has been used to study the effects of various chemicals on cancer development, and its carcinogenic properties have been well-characterized. However, AAF has some limitations as a research tool. The compound is highly toxic and must be handled with care. AAF is also known to induce tumors in experimental animals, which can be a limitation in some studies.
Zukünftige Richtungen
There are several future directions for research on AAF. One area of research is the development of new methods for detecting DNA adducts. The detection of DNA adducts is important for understanding the mechanisms of chemical carcinogenesis and for identifying potential cancer-causing agents. Another area of research is the identification of new compounds that can inhibit the formation of DNA adducts. Such compounds could be used as chemopreventive agents to reduce the risk of cancer development. Finally, further research is needed to understand the molecular mechanisms underlying the carcinogenic properties of AAF. This knowledge could lead to the development of new treatments for cancer.
Synthesemethoden
2-Acetoxy-7-nitrofluorene is synthesized by the reaction of fluorene with acetic anhydride and nitric acid. The reaction results in the formation of a nitro group at the 7-position of the fluorene molecule and an acetoxy group at the 2-position. The synthesis of AAF is a well-established method that has been used for many years.
Wissenschaftliche Forschungsanwendungen
AAF has been widely used in scientific research to study the mechanisms of chemical carcinogenesis. The compound is known to induce tumors in experimental animals, and this property has been used to study the effects of various chemicals on cancer development. AAF has been used to study the role of DNA adducts in chemical carcinogenesis, the effects of metabolic activation on carcinogenicity, and the mechanisms of tumor initiation and promotion.
Eigenschaften
CAS-Nummer |
19383-83-6 |
|---|---|
Produktname |
2-Acetoxy-7-nitrofluorene |
Molekularformel |
C15H11NO4 |
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
(7-nitro-9H-fluoren-2-yl) acetate |
InChI |
InChI=1S/C15H11NO4/c1-9(17)20-13-3-5-15-11(8-13)6-10-7-12(16(18)19)2-4-14(10)15/h2-5,7-8H,6H2,1H3 |
InChI-Schlüssel |
RBLZCCSHIDZNII-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)OC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-] |
Andere CAS-Nummern |
19383-83-6 |
Piktogramme |
Environmental Hazard |
Synonyme |
2-ACETOXY-7-NITROFLUORENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




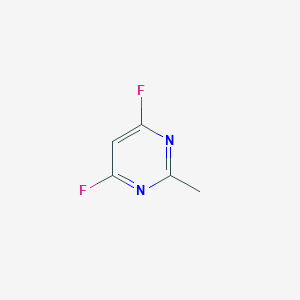
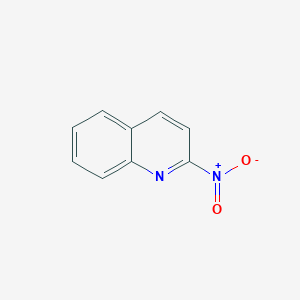
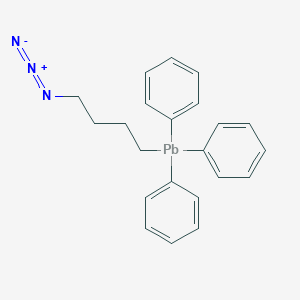
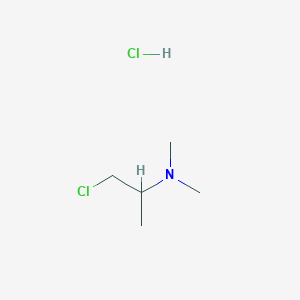
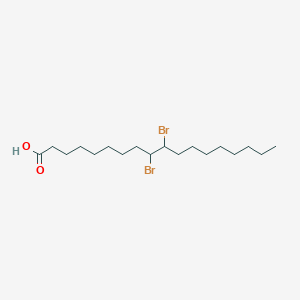
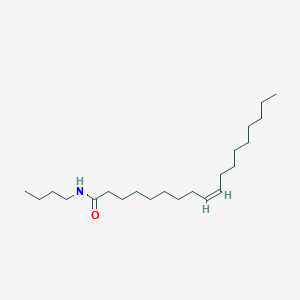
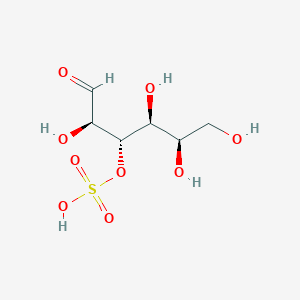
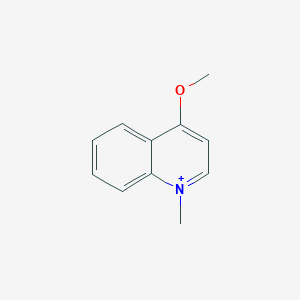
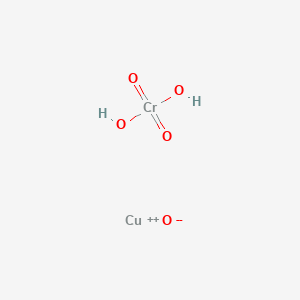
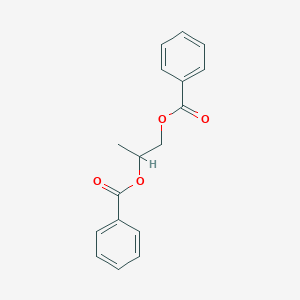
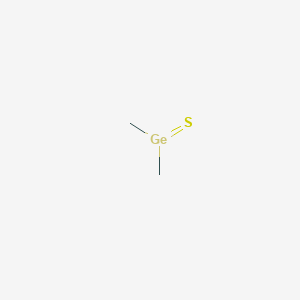
acetic acid](/img/structure/B99544.png)
